Leonuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Leonuridine can be synthesized through several methods. One common approach involves the extraction from fresh Herba Leonuri using a total alkali technology . Another method includes the use of chemical synthesis, where starting materials like benzoic acid derivatives undergo a series of reactions including protection, acylation, and Gabriel synthesis to form the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from Leonurus japonicus Houtt. The process typically includes drying the plant material, followed by solvent extraction and purification using techniques such as column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Leonuridine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium hydroxide, hydrochloric acid.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies .

Applications De Recherche Scientifique

Leonuridine has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its effects on cellular processes such as apoptosis and oxidative stress.

Medicine: Investigated for its potential therapeutic effects in treating gynecological disorders, cardiovascular diseases, and neurodegenerative conditions.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Leonuridine exerts its effects through various molecular targets and pathways. It is known to regulate oxidative stress, inflammation, and apoptosis. The compound interacts with multiple signaling pathways, including those involved in cellular stress responses and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine: A pyrimidine nucleoside involved in various metabolic processes.

Leonurine: Another alkaloid from the same plant, known for its uterine contraction and diuretic effects.

Uniqueness

Leonuridine is unique due to its specific molecular structure and its ability to interact with a wide range of biological targets. Unlike other similar compounds, this compound has shown promising results in regulating multiple pathological processes, making it a valuable compound for further research .

Activité Biologique

Leonuridine, also known as leonurine (LEO), is a natural phenolic alkaloid derived from the Leonurus genus, particularly Leonurus cardiaca. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant research findings and case studies.

Pharmacological Properties

1. Uterine Contraction and Reproductive Health

This compound has been shown to induce uterine contractions, making it potentially beneficial for reproductive health. Studies indicate that concentrations as low as 0.4 pg/mL can significantly stimulate muscle contractions in isolated rat uteri. This effect is believed to be mediated through pathways similar to those activated by oxytocin, thus suggesting its potential use in managing uterine-related conditions .

2. Anti-inflammatory and Antioxidant Effects

This compound exhibits strong anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Research demonstrates that it can suppress the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses . In models of acute lung injury and myocarditis induced by lipopolysaccharides (LPS), this compound reduced oxidative stress markers and improved overall lung function .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in various models of neurological disorders, including ischemic stroke and Parkinson's disease. In chronic mild stress models, it alleviated depression-like behaviors by restoring levels of key neurotransmitters such as serotonin and dopamine in the hippocampus . Furthermore, it has shown promise in protecting neuronal cells from damage induced by oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Regulation of Cell Signaling Pathways : this compound modulates key signaling pathways involved in inflammation and apoptosis. It inhibits the NF-κB pathway, thereby reducing inflammation and promoting cell survival .

- Impact on Lipid Metabolism : Recent studies have highlighted its role in ameliorating non-alcoholic fatty liver disease (NAFLD) by inhibiting hepatic lipid synthesis via the ADRA1a/AMPK/SCD1 axis . This suggests a potential application in metabolic disorders.

Case Study 1: Antidepressant-Like Effects

A study involving chronic mild stress mice demonstrated that administration of this compound (60 mg/kg) for four weeks significantly improved behavioral symptoms associated with depression. The treatment restored neurotransmitter levels and reduced immobility times in forced swimming tests .

Case Study 2: Protective Effects Against Acute Lung Injury

In a model of acute lung injury induced by sepsis, this compound treatment resulted in decreased levels of reactive oxygen species (ROS) and inflammatory cytokines. This indicates its potential as a therapeutic agent for preventing lung injury associated with inflammatory responses .

Summary of Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Uterine Contraction | Induces contractions at low concentrations | Similar pathway activation as oxytocin |

| Anti-inflammatory | Reduces TNF-α, IL-1β, IL-6 | Inhibition of NF-κB signaling |

| Antioxidant | Decreases oxidative stress markers | Modulation of oxidative stress pathways |

| Neuroprotective | Restores neurotransmitter levels | Protection against oxidative damage |

| Hepatic Lipid Regulation | Ameliorates NAFLD | Inhibition via ADRA1a/AMPK/SCD1 axis |

Propriétés

Numéro CAS |

50906-66-6 |

|---|---|

Formule moléculaire |

C15H24O9 |

Poids moléculaire |

348.34 g/mol |

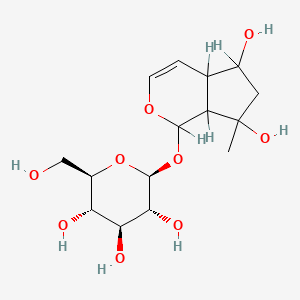

Nom IUPAC |

2-[(5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3 |

Clé InChI |

VELYAQRXBJLJAK-UHFFFAOYSA-N |

SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

SMILES isomérique |

CC1(CC(C2C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

SMILES canonique |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Key on ui other cas no. |

50906-66-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.